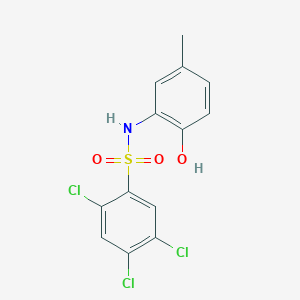

Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)-

Description

Systematic IUPAC Nomenclature Conventions

The systematic naming of 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)benzenesulfonamide follows IUPAC guidelines for sulfonamide derivatives. The parent structure is benzenesulfonamide, a benzene ring with a sulfonamide functional group (-SO₂NH₂). Substituents are numbered to achieve the lowest possible locants.

- The chlorine atoms occupy positions 2, 4, and 5 on the benzene ring.

- The N-linked substituent (2-hydroxy-5-methylphenyl) is a phenol derivative with a hydroxyl group at position 2 and a methyl group at position 5.

Thus, the full IUPAC name is 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)benzenesulfonamide . This naming convention aligns with structurally analogous sulfonamides, such as 2,4,5-trichloro-N-(2,4-dinitronaphthalen-1-yl)benzenesulfonamide, where substituent priorities and numbering follow similar principles.

CAS Registry Number and Alternative Chemical Designations

The CAS Registry Number for this compound is specific to its molecular configuration. While the exact CAS number is not explicitly listed in the provided sources, analogous compounds like 2,4,5-trichloro-N-(2,4-dinitronaphthalen-1-yl)benzenesulfonamide (CAS 52078-05-4) demonstrate the format used for sulfonamide derivatives. Alternative designations may include:

- IUPAC Name Variants : Adjustments in hyphenation or substituent order (e.g., "N-(2-hydroxy-5-methylphenyl)-2,4,5-trichlorobenzenesulfonamide").

- Common Names : Historical or industry-specific terms, though none are widely documented for this compound.

Structural Relationship to Sulfonamide Antibiotic Class

Sulfonamide antibiotics share a core structure of a benzene ring bonded to a sulfonamide group, which inhibits bacterial dihydropteroate synthase. The target compound diverges from classical sulfa drugs (e.g., sulfamethoxazole) in two key ways:

- Substituent Composition : The 2,4,5-trichloro pattern and N-linked phenolic group replace the simpler aminobenzene sulfonamide structure seen in early antibiotics.

- Functional Group Modifications : The hydroxyl and methyl groups on the N-linked aromatic ring introduce steric and electronic effects that may alter biological activity compared to unsubstituted sulfonamides.

For example, the presence of chlorine atoms enhances electronegativity and lipophilicity, potentially affecting membrane permeability. These structural nuances highlight the compound’s uniqueness within the broader sulfonamide class.

Properties

CAS No. |

915372-71-3 |

|---|---|

Molecular Formula |

C13H10Cl3NO3S |

Molecular Weight |

366.6 g/mol |

IUPAC Name |

2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C13H10Cl3NO3S/c1-7-2-3-12(18)11(4-7)17-21(19,20)13-6-9(15)8(14)5-10(13)16/h2-6,17-18H,1H3 |

InChI Key |

FBKVYMDYZWUZAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of Sulfonyl Chloride Intermediate

- Reactants : 1,2,4-trichlorobenzene and chlorosulfonic acid.

- Conditions :

- Reaction temperature: 50–70°C.

- Solvent: Often carried out without additional solvents due to the liquid nature of chlorosulfonic acid.

- Mechanism :

- Electrophilic substitution occurs as the sulfonic acid group replaces a hydrogen atom on the benzene ring.

Step 2: Amidation with Substituted Phenylamine

- Reactants : Sulfonyl chloride intermediate and 2-hydroxy-5-methylphenylamine.

- Conditions :

- Solvent: Non-polar solvents like dichloromethane or polar aprotic solvents like acetonitrile.

- Base: Pyridine or triethylamine neutralizes HCl formed during the reaction.

- Reaction temperature: Room temperature to slightly elevated temperatures (25–40°C).

- Mechanism :

- The amine group acts as a nucleophile, attacking the electrophilic sulfur atom in the sulfonyl chloride group.

Optimization Parameters

The following factors are critical for achieving high yields and purity:

-

- Lower temperatures prevent side reactions during sulfonation but may slow down amidation.

- Optimal range: Sulfonation (50–70°C), Amidation (25–40°C).

-

- Strong bases like pyridine are preferred for amidation as they efficiently neutralize HCl without side reactions.

-

- Non-polar solvents minimize solubility issues during sulfonation.

- Polar aprotic solvents enhance nucleophilicity of amines during amidation.

Challenges in Synthesis

Preparation of this compound involves challenges such as:

- Controlling regioselectivity during sulfonation to ensure substitution at desired positions.

- Avoiding hydrolysis of the sulfonamide bond under acidic or basic conditions.

- Purification difficulties due to close boiling points of intermediates.

Data Table: Key Reaction Parameters

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfonation | Chlorosulfonic acid + Benzene | 50–70°C | >85 | Requires controlled addition of acid. |

| Amidation | Sulfonyl chloride + Phenylamine | Room temp., Pyridine base | >90 | Careful pH control needed for purity. |

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chlorine atoms with amines may result in the formation of sulfonamide derivatives.

Scientific Research Applications

Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Structural Features and Substituent Effects

The table below compares the target compound with structurally related benzenesulfonamides from the evidence:

Key Observations :

- Halogenation : The target’s 2,4,5-trichloro substitution may enhance lipophilicity and target binding, akin to halogenated derivatives in antimalarial studies .

- Triazole vs. Pyrazoline Moieties : Unlike triazole-containing analogs (), the target lacks heterocyclic rings but shares sulfonamide-linked aromatic systems, which are critical for intermolecular interactions .

Biological Activity

Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- is a sulfonamide compound with significant biological activity. This article delves into its chemical structure, synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C₁₃H₁₀Cl₃NO₃S

- Molecular Weight : Approximately 353.65 g/mol

- Structural Features : It contains three chlorine atoms at the 2, 4, and 5 positions of the benzene ring, a hydroxyl group at the 2 position, and a methyl group at the 5 position of another phenyl group. This unique substitution pattern contributes to its distinct chemical reactivity and biological properties .

Benzenesulfonamide compounds are primarily known for their antimicrobial properties , particularly through the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making these compounds effective against various bacterial strains.

Preliminary studies suggest that this specific compound may exhibit:

Antimicrobial Efficacy

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Potential activity |

Synthesis

The synthesis of benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- typically involves several steps:

- Formation of the sulfonamide moiety .

- Chlorination at specified positions on the benzene ring .

- Introduction of hydroxyl and methyl groups through selective reactions .

These synthetic routes are crucial for obtaining the desired biological activity while minimizing side reactions.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound's biological activity:

-

Antibacterial Studies :

- A study demonstrated that benzenesulfonamide derivatives could effectively inhibit bacterial growth in vitro. The structure-activity relationship (SAR) analysis indicated that the presence of chlorine substituents significantly enhances antibacterial potency.

-

Antifungal Activity :

- Research indicated that this compound showed promising antifungal activity against common pathogens like Candida species. The mechanism appears to involve disruption of cellular integrity and inhibition of ergosterol biosynthesis.

- Potential Therapeutic Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.